(2-Chloropyrimidin-5-yl)methanol
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Overview
Description
(2-Chloropyrimidin-5-yl)methanol: is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyrimidine with formaldehyde under basic conditions to yield (2-Chloropyrimidin-5-yl)methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Chloropyrimidin-5-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed:
Oxidation: 2-Chloropyrimidine-5-carboxylic acid.
Reduction: 2-Chloropyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Chloropyrimidin-5-yl)methanol is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry for the development of pharmaceuticals .
Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and their role in nucleic acid analogs .
Medicine: Pyrimidine-based compounds, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials science applications .
Mechanism of Action
The mechanism of action of (2-Chloropyrimidin-5-yl)methanol is not well-documented. as a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Chloropyrimidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
5-Hydroxymethyl-2-pyrimidinone: Contains a hydroxymethyl group but lacks the chlorine atom, affecting its reactivity.
2,4-Dichloropyrimidine: Contains an additional chlorine atom, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
(2-chloropyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMILAMAADHENX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709359 |
Source
|
Record name | (2-Chloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046816-75-4 |
Source
|
Record name | (2-Chloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Chloropyrimidin-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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